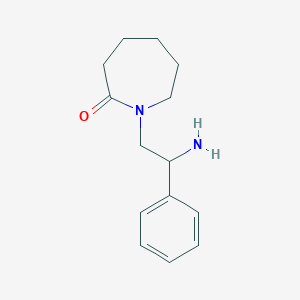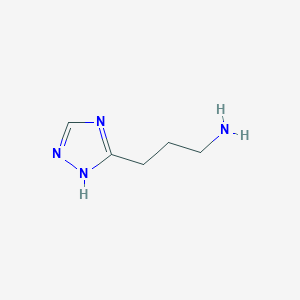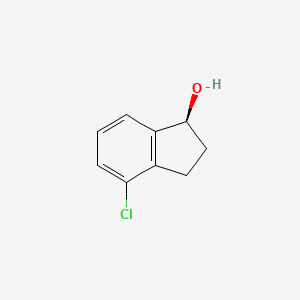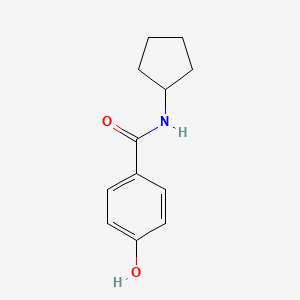
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline” is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is used for research purposes, particularly in proteomics research .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted boiling point of 473.6 °C at 760 mmHg and a predicted density of 1.4 g/cm3. Its refractive index is predicted to be n20D 1.72 .Mechanism of Action
The mechanism of action of TSA is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes and proteins. In particular, TSA is known to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, such as cytochrome P450 enzymes. It is also believed to interact with DNA and proteins, although the exact mechanism of action is still being investigated.
Biochemical and Physiological Effects
TSA has a wide range of biochemical and physiological effects. In particular, it is known to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, such as cytochrome P450 enzymes. It is also known to interact with DNA and proteins, although the exact mechanism of action is still being investigated. In addition, TSA has been shown to have anti-inflammatory and anti-cancer activity in animal models.
Advantages and Limitations for Lab Experiments
TSA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. In addition, TSA is non-toxic and has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological systems. However, there are some limitations to using TSA in laboratory experiments. For example, it is not always possible to accurately measure the amount of TSA that is present in a sample, as it can be easily degraded by light and heat. In addition, the exact mechanism of action of TSA is still not fully understood.
Future Directions
There are several potential future directions for research related to TSA. For example, further research is needed to better understand the mechanism of action of TSA and to identify new applications for it. In addition, research is needed to develop more efficient and cost-effective methods for synthesizing TSA. Finally, research is needed to identify new compounds that can be synthesized using TSA as a reagent.
Synthesis Methods
TSA can be synthesized via a number of methods. The most common method is by reaction of 1H-1,2,4-triazole with sulfanilic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces an intermediate product, which is then reduced to TSA with sodium borohydride. Alternatively, TSA can also be synthesized from 1H-1,2,4-triazole and sulfanilamide in the presence of a base, such as potassium hydroxide.
Scientific Research Applications
TSA is widely used in scientific research for a variety of applications. It is used as a reagent in organic synthesis to synthesize a variety of compounds, such as heterocycles and polymers. It is also used as a ligand in coordination chemistry to study the structure and properties of metal complexes. In addition, TSA is used in research studies to investigate the mechanism of action of various biological systems, including enzymes, proteins, and DNA.
properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXZIFKJVAXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)


![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)



![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)